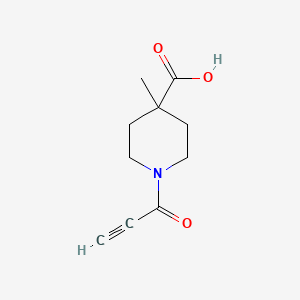

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid

Description

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid (CAS: 1341054-38-3) is a piperidine-based compound characterized by a methyl group at the 4-position and a prop-2-ynoyl (propargyl) substituent at the 1-position. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol and a purity of 95% . The compound has been cataloged as a building block for medicinal chemistry, though commercial availability is currently discontinued . Its structural uniqueness lies in the combination of a rigid piperidine ring, a carboxylic acid group, and a propargyl moiety, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

4-methyl-1-prop-2-ynoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-8(12)11-6-4-10(2,5-7-11)9(13)14/h1H,4-7H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKURWMFGTXVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341054-38-3 | |

| Record name | 4-methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives

Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents used include acyl chlorides and base catalysts.

Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and purity.

Chemical Reactions Analysis

Synthetic Pathways for Piperidine-4-Carboxylic Acid Derivatives

Piperidine-4-carboxylic acid derivatives are typically synthesized via functionalization of the piperidine ring or modifications of pre-existing carboxylate groups. Key reactions include:

Acylation of Piperidine-4-Carboxylic Acid

The prop-2-ynoyl group (propargyl acyl) is introduced via acylation. For example:

- Reaction : Piperidine-4-carboxylic acid derivatives react with propiolic acid derivatives (e.g., propiolic acid chloride) in the presence of coupling agents like EDC·HCl and DMAP .

- Conditions : DCM solvent, 0°C to room temperature, 16-hour reaction time .

N-Boc Protection/Deprotection

- Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP) .

- Deprotection : Acidic conditions (e.g., TFA or HCl in dioxane) remove the Boc group .

Transfer Hydrogenation

Piperidine-4-carboxylic acid derivatives undergo reductive alkylation. For example:

- Reaction : Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation conditions (Pd/C catalyst, formic acid, 90–95°C) .

- Application : This method could be adapted for introducing methyl or other alkyl groups to the piperidine ring .

Functionalization of the Prop-2-ynoyl Group

The propargyl acyl group enables click chemistry or cycloaddition reactions:

Huisgen Cycloaddition

- Reaction : The prop-2-ynoyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

- Conditions : CuSO₄·5H₂O, sodium ascorbate, RT, 12–24 hours.

Thiol-yne Coupling

- Reaction : Thiols react with the terminal alkyne to form thioether linkages .

- Application : Useful for bioconjugation or polymer chemistry.

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical transformations:

Esterification

- Reaction : Conversion to methyl esters using methanol and acid catalysts (e.g., H₂SO₄) .

- Example : Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate synthesis .

Amide Formation

- Reaction : Coupling with amines using EDC·HCl and HOBt .

- Example : Synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide .

Hydrolysis

- Reaction : Saponification of esters to regenerate carboxylic acids under basic conditions (e.g., 2N NaOH) .

Regioselective Functionalization

Piperidine ring substituents influence reaction outcomes:

| Position | Reactivity | Example |

|---|---|---|

| 4-Methyl group | Steric hindrance reduces nucleophilic attack at C4 | Methylation via transfer hydrogenation |

| 1-Prop-2-ynoyl | Enables click chemistry | CuAAC with azides |

Table 1: Reaction Conditions for Piperidine-4-Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Propiolic acid chloride, EDC·HCl, DMAP | 70–85 | |

| Transfer Hydrogenation | HCOH, Pd/C, HCOOH, 90°C | 65–80 | |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 |

Table 2: Spectral Data for Analogous Compounds

| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) |

|---|---|---|

| 1-Boc-4-methylpiperidine-4-carboxylic acid | 1.44 (s, Boc), 1.68 (m, CH₃), 3.10 (m, piperidine-H) | 28.1 (CH₃), 79.8 (Boc), 176.2 (COOH) |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 3.92 (s, OCH₃), 4.10 (m, piperidine-H), 8.34 (s, pyrazole-H) | 52.1 (OCH₃), 148.7 (C=O) |

Challenges and Limitations

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives, including 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid. Research indicates that compounds with similar structures exhibit selective inhibition against viruses such as cytomegalovirus and SARS-CoV-2. For instance, modifications on the piperidine ring have shown promise in developing antiviral agents targeting these pathogens .

Inhibition of Enzymatic Activity

Compounds derived from piperidine structures are often investigated for their ability to inhibit specific enzymes. Notably, this compound may serve as an inhibitor for enzymes involved in various metabolic pathways, including autotaxin, which is implicated in cancer progression and inflammatory diseases . The compound's structure allows it to interact effectively with enzyme active sites, potentially leading to therapeutic applications.

Neuropharmacological Effects

Piperidine derivatives are also explored for their neuropharmacological effects. The compound may act as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors and serotonin pathways. Such interactions could lead to developments in treatments for neurological disorders, including anxiety and depression .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the piperidine ring and the nature of the acyl/carboxylic acid groups. Key comparisons include:

| Compound Name | Substituents | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid | 4-methyl, 1-prop-2-ynoyl, 4-carboxylic acid | C₁₀H₁₃NO₃ | Propargyl group enhances reactivity and potential for click chemistry |

| Nipecotic acid (piperidine-3-carboxylic acid) | 3-carboxylic acid, no substituents | C₆H₁₁NO₂ | Position of carboxylic acid (3 vs. 4) affects GABA uptake inhibition |

| Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid | 4-naphthalen-1-yl, Fmoc-protected amine | C₃₁H₂₇NO₄ | Bulky aromatic substituents enhance receptor binding affinity |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 1-ethoxycarbonyl, 4-carboxylic acid | C₉H₁₅NO₄ | Ethoxycarbonyl group improves metabolic stability |

| 1-Isopropylpiperidine-4-carboxylic acid | 1-isopropyl, 4-carboxylic acid | C₉H₁₇NO₂ | Alkyl substituent increases lipophilicity and BBB penetration potential |

Key Observations :

- The propargyl group in the target compound introduces alkyne functionality, enabling applications in bioorthogonal chemistry (e.g., Huisgen cycloaddition) for probe or prodrug development .

- Compared to nipecotic acid (a GABA reuptake inhibitor), the 4-methyl and 4-carboxylic acid groups may reduce BBB permeability but enhance target specificity .

- Fmoc-protected analogs (e.g., Fmoc-1 and Fmoc-2 in ) exhibit higher molecular weights and aromaticity, favoring interactions with hydrophobic binding pockets in nicotinic receptors .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters:

| Property | This compound | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid |

|---|---|---|---|

| Molecular Weight | 195.22 g/mol | 201.22 g/mol | 220.26 g/mol |

| Log S (Solubility) | Not reported | -0.53 (moderate solubility) | -1.12 (low solubility) |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| TPSA (Topological PSA) | 66.8 Ų | 66.8 Ų | 58.7 Ų |

| BBB Permeability | Low (predicted) | Moderate | High (pyridine enhances lipophilicity) |

Analysis :

- The target compound’s TPSA (66.8 Ų) suggests moderate polarity, comparable to ethoxycarbonyl analogs, but lower than hydrazide derivatives (e.g., compounds 10–13 in , TPSA >80 Ų) .

- The pyridine-containing analog () shows higher BBB permeability due to reduced polarity and aromatic heterocycle effects .

Biological Activity

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that includes a piperidine ring substituted with a prop-2-ynoyl group. This configuration allows for various interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The prop-2-ynoyl group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulation : The compound may also interact with receptors, influencing signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. For instance, while some related compounds show significant activity against Gram-positive bacteria, the specific compound's efficacy against various microbial strains remains to be fully characterized .

Antitumor Effects

Studies have suggested that similar piperidine derivatives possess cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its potential as an antitumor agent by inducing apoptosis in cancer cells .

Neuroprotective Properties

There is emerging evidence that compounds with similar structures can offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases, where modulation of neurotransmitter systems could provide therapeutic avenues .

In Vitro Studies

In vitro studies have demonstrated that piperidine derivatives can inhibit specific proteases involved in disease pathways. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit the main protease (Mpro) of coronaviruses, indicating potential antiviral applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on piperidine derivatives to determine the influence of various substituents on biological activity. Modifications at the piperidine nitrogen or carbon positions significantly affect the inhibitory potency against target enzymes and receptors. For instance, the presence of electron-withdrawing groups enhances binding affinity and biological activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via acylation of the piperidine core using propiolic acid derivatives. Key steps include:

- Coupling reactions : Prop-2-ynoyl chloride reacts with 4-methylpiperidine-4-carboxylic acid under basic conditions (e.g., triethylamine) to form the amide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate intermediates .

- Characterization : Intermediates are confirmed via ¹H/¹³C NMR (for regiochemistry), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LCMS (m/z 195.22 [M+H]⁺) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine N-CH₂), δ 4.5–5.0 ppm (propynoyl CH), and δ 1.4–1.6 ppm (4-methyl group) confirm substitution patterns .

- LCMS : Molecular ion at m/z 195.22 ([M+H]⁺) validates the molecular formula (C₁₀H₁₃NO₃) .

- FT-IR : Absorbance bands for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and amide (C=O ~1650 cm⁻¹) ensure functional group integrity .

Q. What are the solubility and stability considerations for this compound in different solvents?

- Solubility : High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol. Limited solubility in water due to the hydrophobic piperidine and methyl groups .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the propynoyl group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst screening : Use Pd/Cu catalysts for efficient alkyne-amide coupling .

- Reaction temperature : Maintain 0–5°C during acylation to minimize side reactions .

- Workup optimization : Neutralize excess acid with NaHCO₃ before extraction to improve purity .

- Yield enhancement : Sequential purification via flash chromatography (95% purity achieved) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Assay standardization : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and disc diffusion protocols to compare antibacterial activity .

- Control experiments : Test parent compounds (e.g., unmodified piperidine-4-carboxylic acid) to isolate the propynoyl group’s contribution to activity .

- Dose-response studies : Perform MIC (Minimum Inhibitory Concentration) assays to quantify potency variations .

Q. How does modifying substituents on the piperidine ring affect bioactivity?

- Methyl group (C4) : Enhances steric hindrance, reducing off-target interactions but potentially lowering solubility .

- Propynoyl group : Introduces electrophilic reactivity, enabling covalent binding to bacterial enzymes (e.g., Pseudomonas aeruginosa FabI) .

- SAR studies : Analogues with bulkier substituents (e.g., benzyl) show reduced activity, suggesting steric limitations in target binding .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Molecular docking : Simulate interactions with GABAA receptors using AutoDock Vina to identify key binding residues (e.g., α1-subunit) .

- QSAR models : Correlate logP values with antibacterial activity to prioritize derivatives with balanced hydrophobicity .

Q. How can HPLC methods be developed for purity analysis of this compound?

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm) .

- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B) (10% B to 90% B over 20 min) .

- Detection : UV at 254 nm; retention time ~12.5 min .

- Validation : Spike with known impurities (e.g., unreacted piperidine precursor) to confirm resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.